molecular formula C8H13ClF3NO2 B1459194 2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride CAS No. 1427378-67-3

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride

Cat. No.: B1459194
CAS No.: 1427378-67-3
M. Wt: 247.64 g/mol
InChI Key: JKDPZUMILKHNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H13ClF3NO2 and its molecular weight is 247.64 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, altering their catalytic activities. Additionally, it binds to specific proteins, influencing their conformation and function. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance or inhibit enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). It modulates the expression of certain genes, leading to changes in cellular metabolism and function. For instance, in neuronal cells, it affects neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . In other cell types, it can alter metabolic pathways, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator for certain enzymes, binding to sites distinct from the active site and inducing conformational changes that affect enzyme activity. Additionally, it can inhibit or activate enzymes by mimicking or blocking natural substrates. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being maintained even after the compound is removed . This suggests that it may have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been observed to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been noted, where a small increase in dosage leads to disproportionately large changes in biological activity . These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and clearance from the body. The compound can also affect metabolic flux, altering the levels of various metabolites and influencing overall metabolic homeostasis . These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins and other macromolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. This localization is often directed by specific targeting signals or post-translational modifications that guide the compound to its site of action . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14;/h6H,1-5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDPZUMILKHNAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.